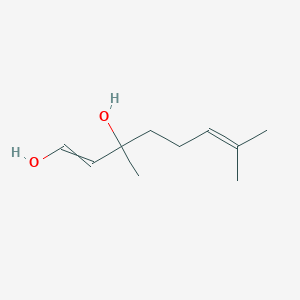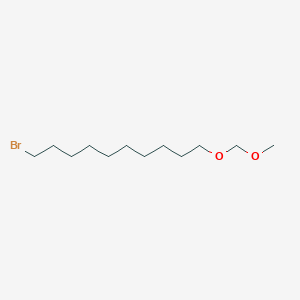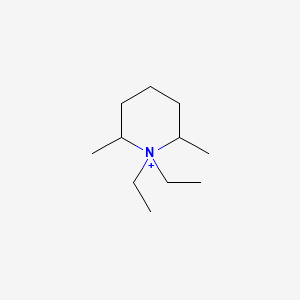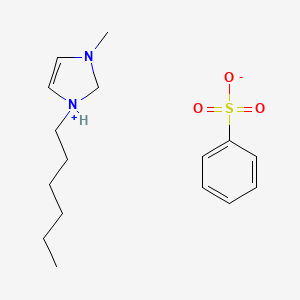![molecular formula C18H19NO4 B14258182 6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole CAS No. 173042-71-2](/img/structure/B14258182.png)
6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features methoxymethoxy groups attached to both the indole and phenyl rings, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core and the phenyl ring with methoxymethoxy substituents.
Coupling Reaction: The indole core is coupled with the substituted phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Methoxymethoxy Protection: The methoxymethoxy groups are introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, amines, or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The methoxymethoxy groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxymethoxy)butanoic acid: Another compound with methoxymethoxy groups, but with a different core structure.
[4-(Methoxymethoxy)phenyl]boronic acid: Contains a phenyl ring with a methoxymethoxy group, similar to the phenyl ring in the target compound.
Uniqueness
6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole is unique due to its indole core combined with methoxymethoxy-substituted phenyl ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
173042-71-2 |
|---|---|
Molekularformel |
C18H19NO4 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
6-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C18H19NO4/c1-20-11-22-15-6-3-13(4-7-15)17-9-14-5-8-16(23-12-21-2)10-18(14)19-17/h3-10,19H,11-12H2,1-2H3 |
InChI-Schlüssel |
PNYWUYIMHNOZJG-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


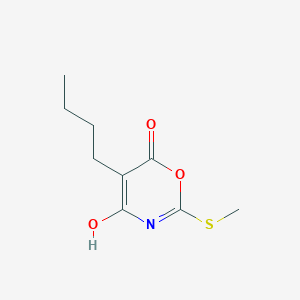
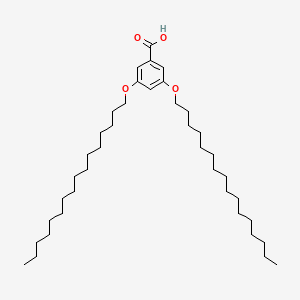
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14258108.png)
![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
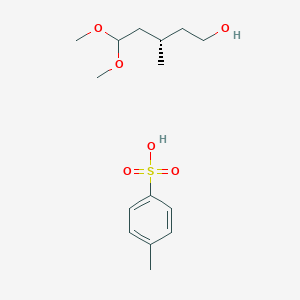
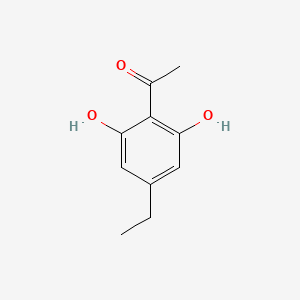

![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
